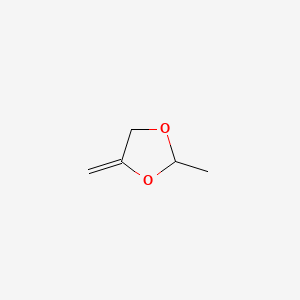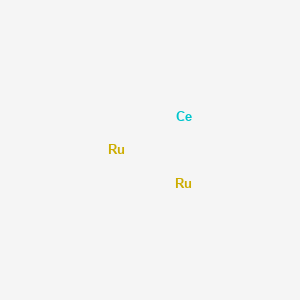
Cerium--ruthenium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium–ruthenium (1/2) is a compound formed by the combination of cerium and ruthenium in a 1:2 ratio. Cerium is a lanthanide metal known for its catalytic properties and ability to store and release oxygen. Ruthenium, a transition metal, is renowned for its catalytic activity and stability. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium–ruthenium (1/2) can be synthesized through various methods, including wet impregnation and single-atom preparation approaches. In the wet impregnation method, cerium oxide is used as a support material, and ruthenium is impregnated onto the cerium oxide surface. The reaction conditions typically involve calcination at temperatures between 500°C and 600°C to achieve optimal catalytic sites .
Industrial Production Methods
Industrial production of cerium–ruthenium (1/2) often involves the use of nanometer materials supported ruthenium catalysts. The preparation methods include defect engineering, coordination design, ion exchange, dipping method, and electrochemical deposition. These methods enhance the catalytic performance of the compound by optimizing the particle size and support material .
Analyse Chemischer Reaktionen
Types of Reactions
Cerium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the cerium(IV)-driven oxidation of water catalyzed by mononuclear ruthenium complexes. This reaction involves the formation of molecular oxygen through radical coupling, acid-base reactions, and oxo-oxo radical coupling .
Common Reagents and Conditions
Common reagents used in reactions involving cerium–ruthenium (1/2) include cerium(IV) compounds and water. The reaction conditions often involve acidic aqueous solutions and temperatures above 60°C .
Major Products Formed
The major products formed from reactions involving cerium–ruthenium (1/2) include molecular oxygen and various oxidized species. These products are significant in applications such as artificial photosynthesis and catalytic oxidation processes .
Wissenschaftliche Forschungsanwendungen
Cerium–ruthenium (1/2) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of cerium–ruthenium (1/2) involves the interaction between cerium and ruthenium at the molecular level. In oxidation reactions, cerium(IV) acts as an oxidant, facilitating the transfer of electrons and protons. Ruthenium complexes catalyze the formation of molecular oxygen through various pathways, including radical coupling and acid-base reactions. The molecular targets and pathways involved in these reactions are crucial for the compound’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Cerium–ruthenium (1/2) can be compared with other similar compounds, such as cerium–ruthenium–aluminum (CeRuAl) and cerium–ruthenium–indium (CeRuIn). These compounds exhibit unique bonding characteristics and catalytic properties. For example, CeRuAl has unusually short Ce–Ru distances, resulting in strong bonding and intermediate valence behavior . CeRuIn, on the other hand, shows promising catalytic activity in oxidation reactions .
Conclusion
Cerium–ruthenium (1/2) is a compound with significant potential in various scientific and industrial applications. Its unique properties, preparation methods, and catalytic activity make it a valuable material for research and development in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
12050-64-5 |
|---|---|
Molekularformel |
CeRu2 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
cerium;ruthenium |
InChI |
InChI=1S/Ce.2Ru |
InChI-Schlüssel |
MOEDSIBRVWSZCW-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


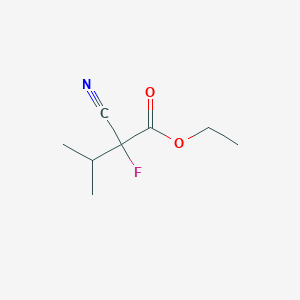
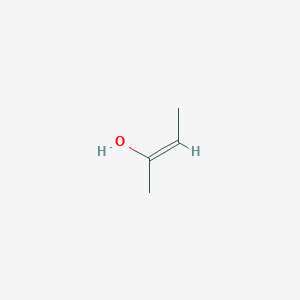
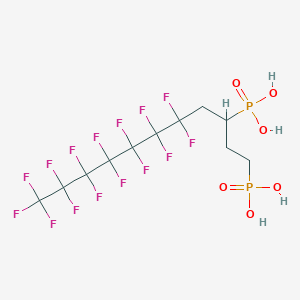
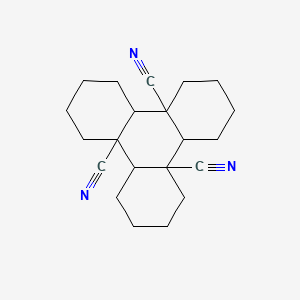
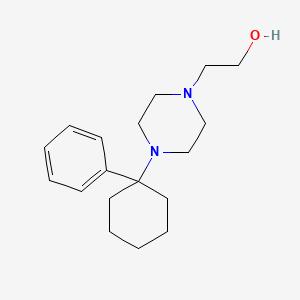
![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

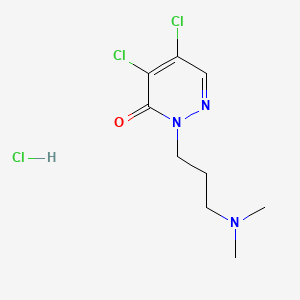
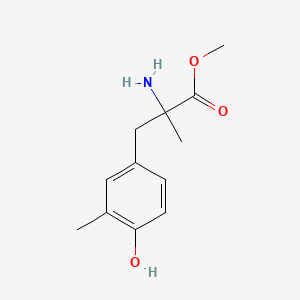
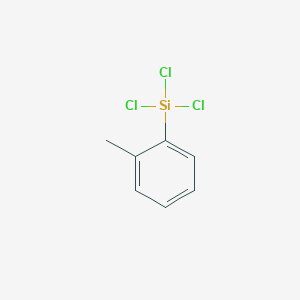
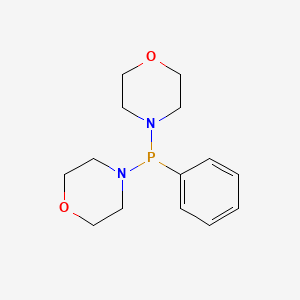

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
